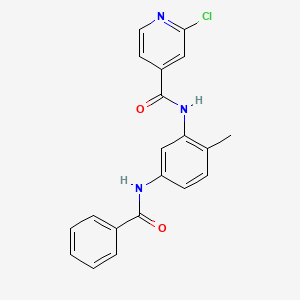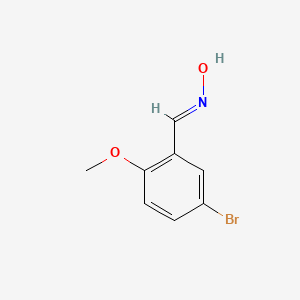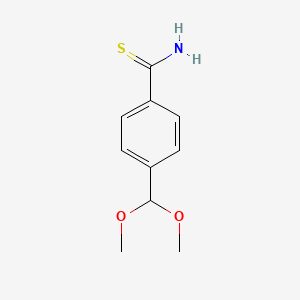
4-(Dimethoxymethyl)benzenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethoxymethyl)benzenecarbothioamide , also known as benzothiamide , is a chemical compound with the molecular formula C7H7NS and a molecular weight of 137.202 g/mol . Its IUPAC Standard InChI is InChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H, (H2,8,9) . The compound’s structure consists of a benzene ring attached to a thioamide functional group. Other names for this compound include benzamide, thio- , benzothiamide , benzothioamide , thiobenzamide , phenylthioamide , and tiobenzamide .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a thioamide group attached. The compound’s chemical formula is C7H7NS . For a visual representation, refer to the computed 3D structure or the 2D Mol file provided in the sources .
Wissenschaftliche Forschungsanwendungen
4-(Dimethoxymethyl)benzenecarbothioamide has been studied for its potential medicinal properties in numerous scientific studies. For example, it has been studied for its anti-inflammatory and anti-cancer effects. In a study published in the journal Cancer Research, this compound was found to inhibit the growth of cancer cells in a dose-dependent manner. Additionally, it has been studied for its anti-fungal effects and its ability to inhibit the growth of fungal infections.
Wirkmechanismus
The mechanism of action of 4-(Dimethoxymethyl)benzenecarbothioamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones involved in inflammation and other important biological processes. By inhibiting COX-2, this compound may be able to reduce inflammation and other processes.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. For example, it has been found to have anti-inflammatory, anti-fungal, and anti-cancer effects. Additionally, it has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). As mentioned previously, COX-2 is an enzyme involved in the production of prostaglandins, which are hormones involved in inflammation and other important biological processes. Thus, the inhibition of COX-2 by this compound may be beneficial in the treatment of various conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(Dimethoxymethyl)benzenecarbothioamide in laboratory experiments include its relatively low cost, its ability to be easily synthesized, and its ability to inhibit the enzyme COX-2. Additionally, it has been found to have a range of biological activities, such as anti-inflammatory, anti-fungal, and anti-cancer effects.
The limitations of using this compound in laboratory experiments include its potential toxicity and its lack of specificity. Additionally, its mechanism of action is not fully understood and further research is needed to understand how it works.
Zukünftige Richtungen
For research into 4-(Dimethoxymethyl)benzenecarbothioamide include further studies into its mechanism of action, its potential toxicity, and its potential applications in the treatment of various diseases. Additionally, further research is needed to understand how this compound interacts with other molecules and how it can be used in combination with other compounds to enhance its effects. Additionally, further research is needed to understand the potential long-term effects of this compound and its potential side effects. Finally, further research is needed to understand how this compound can be used in combination with other compounds to enhance its effects.
Synthesemethoden
4-(Dimethoxymethyl)benzenecarbothioamide is synthesized by a process known as the Williamson ether synthesis. This is a chemical reaction that involves the reaction of an alkyl halide (an organic compound with a halogen atom attached) and an alkoxide (a compound containing an oxygen atom connected to a carbon atom). The reaction of the alkyl halide and alkoxide produces an ether, which is then reacted with a base to form the desired product, this compound.
Eigenschaften
IUPAC Name |
4-(dimethoxymethyl)benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-12-10(13-2)8-5-3-7(4-6-8)9(11)14/h3-6,10H,1-2H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPFIPDWDFZSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)C(=S)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2780662.png)
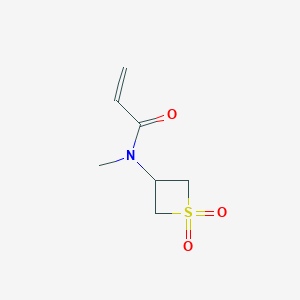
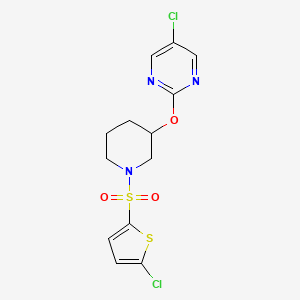
![2-Methyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2780665.png)
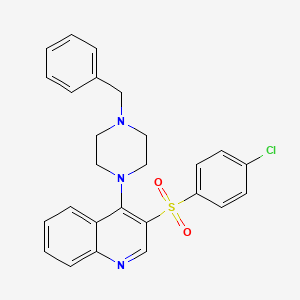
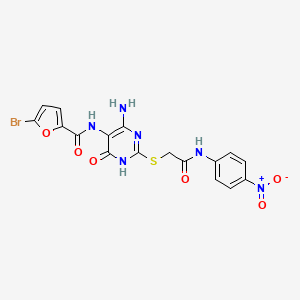
![ethyl 2-(2-((6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3-yl)thio)acetamido)benzoate](/img/structure/B2780671.png)
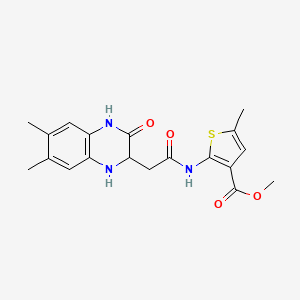
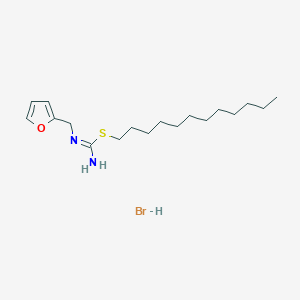
![2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2780680.png)
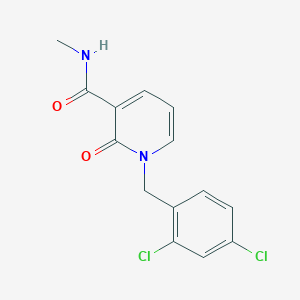
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-4-carboxylic acid](/img/structure/B2780682.png)
